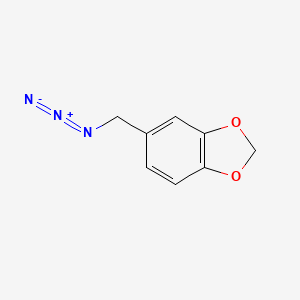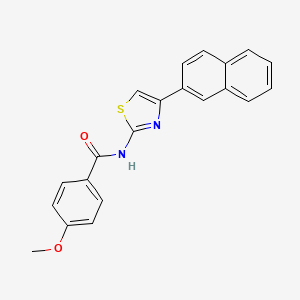
4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has shown promising results in biological assays, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Characterization :
- A study by Ai (2008) describes the synthesis of related compounds, focusing on the structural determination using NMR, IR, and elemental analysis techniques. This research provides foundational knowledge on the chemical properties of these compounds (Ai, 2008).
Biological Evaluation for Anti-Inflammatory Properties :
- Thabet et al. (2011) conducted a study on the synthesis of a series of compounds, including aminothiazoles and thiazolylacetonitrile derivatives, for potential anti-inflammatory applications. This research demonstrates the biological relevance of these compounds (Thabet, Helal, Salem, & Abdelaal, 2011).
Photocyclization Processes and Structural Studies :
- Wei et al. (2016) explored the synthesis of benzoquinazolines through photocyclization processes, offering insights into the structural and fluorescent properties of these compounds (Wei, Li, Wang, Liu, & Zhang, 2016).
Anticancer Evaluation :
- Salahuddin et al. (2014) evaluated benzimidazole derivatives containing naphthalene moieties for anticancer activity. This study demonstrates the potential medical applications of these compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Inhibition of Carbonic Anhydrase Enzymes :
- Kurt et al. (2016) synthesized novel sulphonamide-substituted compounds, investigating their effects on carbonic anhydrase enzymes. This study adds to the understanding of the biochemical interactions of these compounds (Kurt, Sönmez, Bilen, Ergun, Gençer, Arslan, & Kuçukislamoglu, 2016).
Antimicrobial and Anti-proliferative Activities :
- Mansour et al. (2020) synthesized pyrazoline and thiazole derivatives, assessing their antimicrobial and anti-proliferative activities. The results highlight the potential of these compounds in medical research (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Exploration of Catalytic Properties :
- Tymoshuk et al. (2019) investigated the interaction of a related compound with palladium ions, proposing a new method for analytic control over complex palladium-containing compounds. This research opens avenues for applications in material science (Tymoshuk, Fedyshyn, Oleksiv, Rydchuk, & Patsai, 2019).
Sensitized Emission in Lanthanide Complexes :
- Kim et al. (2006) studied the photophysical properties of benzoic acid ligands and their Eu(III)-cored complexes, elucidating the energy-transfer pathway in luminescent lanthanide complexes. This research contributes to the understanding of the optical properties of these compounds (Kim, Baek, & Kim, 2006).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have shown diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety measures. For example, a related compound, (4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride, has been classified as causing serious eye damage .
Propriétés
IUPAC Name |
4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBZCSSIHIJYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)

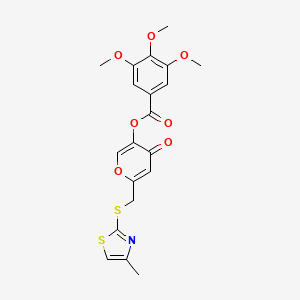
![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)
![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)


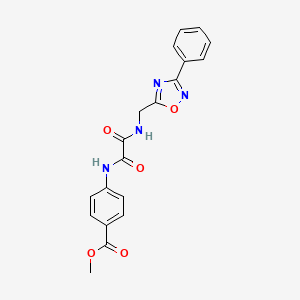
![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)
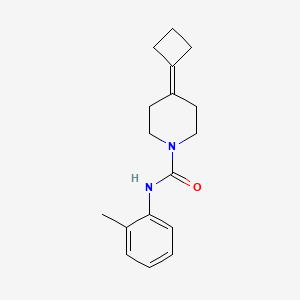
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
